1-Bromopyrido[3,4-d]pyridazin-4(3H)-one

Medicinal Chemistry Organic Synthesis Process Chemistry

This 1-bromo regioisomer (CAS 2171110-97-5) is the exclusive scaffold for developing FER tyrosine kinase inhibitors such as DS21360717 (IC50=0.49 nM). The bromine at the 1-position is indispensable for palladium-catalyzed cross-coupling; substituting with the 7-bromo isomer (CAS 794591-77-8) or other halogens alters reactivity and biological readout. For reproducible SAR studies, chemical probe design, and kinase inhibitor library construction, procurement of this specific isomer is non-negotiable.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
Cat. No. B13944701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=NNC2=O)Br
InChIInChI=1S/C7H4BrN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12)
InChIKeyAWQSLGUDHLTUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromopyrido[3,4-d]pyridazin-4(3H)-one: Sourcing and Procurement for Medicinal Chemistry and Chemical Biology Applications


1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (CAS 2171110-97-5) is a heterocyclic compound that belongs to the class of pyridazines, characterized by a fused pyridine and pyridazine structure . It is a versatile and valuable scaffold in medicinal chemistry and chemical biology research . Its chemical structure is defined by the molecular formula C7H4BrN3O and a molecular weight of 226.03 g/mol . This compound is a crucial synthetic intermediate for the development of novel pyrido-pyridazinone derivatives, which have been identified as potent inhibitors of feline sarcoma-related (FER) tyrosine kinase [1].

Why Generic Substitution of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is Not Feasible for Scientific Procurement


Generic substitution is not feasible due to the specific reactivity profile conferred by the bromine atom at the 1-position. The bromine atom in this compound serves as a critical handle for further chemical transformations, such as Suzuki coupling reactions, which are essential for the synthesis of diverse pyridazino-fused ring systems [1]. Substituting it with other halogens (e.g., chloride or iodide) or using a non-halogenated analog would lead to different reactivity, yields, and ultimately, different final products. The regioisomer, 7-bromopyrido[3,4-d]pyridazin-4(3H)-one (CAS 794591-77-8), while having the same molecular formula, possesses the bromine at a different position, which drastically alters its electronic properties and cross-coupling behavior . Furthermore, the compound is a key intermediate in the synthesis of potent kinase inhibitors; even minor changes in the substituent pattern can dramatically affect the biological activity of the final drug candidate [2]. Therefore, for reproducible and targeted research, procurement of the specific isomer is non-negotiable.

Quantitative Differentiation Evidence for 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one


Synthetic Yield in Monobromination Reaction

The synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one via the monobromination of pyrido[3,4-d]pyridazin-4(3H)-one with Br2 in chloroform at 105°C for 9 hours yields the desired monobrominated product with 75% efficiency . This yield provides a reproducible benchmark for process chemists and medicinal chemists planning multi-step syntheses. No direct comparator yield is available for this specific transformation under identical conditions.

Medicinal Chemistry Organic Synthesis Process Chemistry

Purity of Commercially Available Compound

Commercially available 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one (CAS 2171110-97-5) is supplied with a purity of 98% . While a purity of >95% is standard for many research chemicals, this specific value is a key procurement specification for ensuring reproducible results in sensitive assays, such as kinase inhibition studies. A lower purity could introduce impurities that act as false positives or negatives.

Chemical Biology High-Throughput Screening Medicinal Chemistry

Potential for Kinase Inhibition Activity Relative to Optimized Derivatives

The pyrido-pyridazinone scaffold, from which 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is derived, has been shown to be a potent template for FER tyrosine kinase inhibition. An optimized derivative, DS21360717, exhibits an IC50 of 0.49 nM against FER tyrosine kinase . While the target compound itself is an intermediate and not a final drug candidate, its core scaffold demonstrates nanomolar potency in this therapeutically relevant target class. This provides a strong scientific rationale for its use as a building block in medicinal chemistry programs aimed at developing novel anticancer agents.

Kinase Inhibitor Cancer Research Drug Discovery

Optimal Application Scenarios for Procuring 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one


Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries

1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is ideally suited as a key synthetic intermediate for building libraries of pyrido-pyridazinone derivatives. As demonstrated by the discovery of DS21360717 (IC50 = 0.49 nM), this scaffold is a potent starting point for developing novel FER tyrosine kinase inhibitors with potential antitumor activity [1]. Researchers can leverage the reactive bromine atom to introduce diverse substituents via palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) around the pyrido-pyridazinone core.

Chemical Biology: Probe Development and Target Identification

The compound serves as a versatile scaffold for the design and synthesis of chemical probes. The pyridopyridazinone core can be functionalized with various chemical handles, such as biotin or fluorescent dyes, using the 1-bromo substituent as a synthetic entry point. This allows for the creation of affinity probes for target identification studies or imaging probes for investigating the subcellular localization of FER kinase or other targets that may bind this chemotype [1].

Process Chemistry: Route Scouting and Optimization

The documented synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one, which yields 75% under specific conditions (Br2 in chloroform, 105°C, 9 hours), provides a solid starting point for process chemistry development . Researchers focused on scaling up the production of pyrido-pyridazinone-based drug candidates can use this compound to establish a robust and reproducible synthetic route, optimizing for higher yields and purity through modification of reaction parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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